(tert-Butoxycarbonyl)-L-valyl-L-valine

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

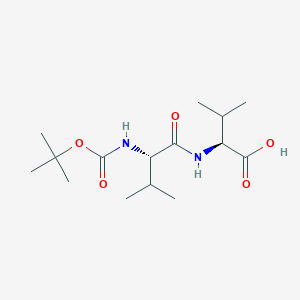

Structure

3D Structure

Propiedades

IUPAC Name |

(2S)-3-methyl-2-[[(2S)-3-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoyl]amino]butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H28N2O5/c1-8(2)10(17-14(21)22-15(5,6)7)12(18)16-11(9(3)4)13(19)20/h8-11H,1-7H3,(H,16,18)(H,17,21)(H,19,20)/t10-,11-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBABAURSJXMCQJ-QWRGUYRKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)NC(C(C)C)C(=O)O)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@H](C(=O)N[C@@H](C(C)C)C(=O)O)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H28N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40427196 | |

| Record name | N-(tert-Butoxycarbonyl)-L-valyl-L-valine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40427196 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

316.39 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

69209-73-0 | |

| Record name | N-(tert-Butoxycarbonyl)-L-valyl-L-valine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40427196 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to (tert-Butoxycarbonyl)-L-valyl-L-valine

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and analysis of (tert-Butoxycarbonyl)-L-valyl-L-valine (Boc-Val-Val-OH). This dipeptide derivative is a crucial building block in peptide synthesis and various applications within pharmaceutical and biotechnological research.

Core Chemical Properties and Identifiers

This compound, commonly abbreviated as Boc-Val-Val-OH, is a dipeptide composed of two L-valine residues, with the N-terminus protected by a tert-butoxycarbonyl (Boc) group. This protecting group is acid-labile, allowing for selective deprotection during the stepwise synthesis of peptides.[1][2]

Physicochemical Data

The following table summarizes the key physicochemical properties of Boc-Val-Val-OH.

| Property | Value | References |

| CAS Number | 69209-73-0 | [1][3] |

| Molecular Formula | C₁₅H₂₈N₂O₅ | [1][3] |

| Molecular Weight | 316.39 g/mol (often cited as 316.4 g/mol ) | [1][3] |

| Appearance | White to off-white powder | [1] |

| Purity | ≥ 98% (by HPLC) | [1] |

| Storage | Store at 0-8 °C for long-term stability. Powder can be stored at -20°C for up to 3 years. | [1][3] |

Structure

Caption: 2D Chemical Structure of Boc-Val-Val-OH.

Synthesis and Purification

The synthesis of Boc-Val-Val-OH is a standard example of peptide coupling, where N-terminally protected L-valine (Boc-Val-OH) is coupled with a C-terminally protected L-valine (e.g., L-valine methyl ester), followed by the deprotection of the C-terminus. A more direct approach involves coupling Boc-Val-OH with unprotected L-valine.

General Synthesis Workflow

The logical workflow for the synthesis of Boc-Val-Val-OH involves activation of the carboxylic acid of Boc-L-valine, coupling with a second valine molecule, and subsequent purification.

Caption: General workflow for the synthesis and purification of Boc-Val-Val-OH.

Experimental Protocol: Peptide Coupling

This protocol is a representative method for the synthesis of Boc-Val-Val-OH.

-

Dissolution: Dissolve L-valine (1 equivalent) in a suitable solvent system, such as a mixture of dioxane and water, with a base like sodium hydroxide to maintain a pH of 8-9.[4]

-

Activation: In a separate flask, dissolve Boc-L-valine (1.1 equivalents) and a coupling agent (e.g., HBTU, 1.1 equivalents) in an aprotic polar solvent like DMF. Add a non-nucleophilic base such as diisopropylethylamine (DIEA, 2 equivalents) and allow the mixture to pre-activate for several minutes.[2]

-

Coupling: Add the activated Boc-L-valine solution to the L-valine solution. Stir the reaction mixture at room temperature for 2-4 hours or until completion, which can be monitored by Thin Layer Chromatography (TLC).[2]

-

Work-up: Once the reaction is complete, dilute the mixture with water. Acidify the aqueous layer carefully with a 5% citric acid or 1 M HCl solution to a pH of 2-3 to precipitate the product.[4]

-

Extraction: Extract the product into an organic solvent such as ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.[4][5]

-

Purification: Purify the crude Boc-Val-Val-OH by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) or by flash column chromatography to obtain the final product with high purity.

Analytical Characterization

Rigorous analytical methods are essential to confirm the identity, purity, and stability of the synthesized Boc-Val-Val-OH.

Analytical Workflow

The following diagram illustrates a standard workflow for the analytical characterization of the final product.

Caption: Workflow for the analytical characterization of Boc-Val-Val-OH.

High-Performance Liquid Chromatography (HPLC)

A stability-indicating HPLC method is used to determine the purity of Boc-Val-Val-OH and separate it from any precursors or degradation products.[6][7]

-

Instrumentation & Conditions:

-

Procedure:

-

Sample Preparation: Prepare a sample solution of Boc-Val-Val-OH at a concentration of approximately 1 mg/mL in a suitable solvent (e.g., acetonitrile/water mixture).[7]

-

Chromatography: Inject the sample onto the column and record the chromatogram.

-

Analysis: Calculate the area percentage of the main peak relative to the total peak area to determine the purity.[8]

-

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of the compound.

-

Technique: Electrospray Ionization (ESI) is commonly used.[9]

-

Expected Mass: The analysis should confirm the molecular ion corresponding to the molecular weight of Boc-Val-Val-OH (316.39 g/mol ). Common adducts such as [M+H]⁺ (m/z 317.4), [M+Na]⁺ (m/z 339.4), and [M-H]⁻ (m/z 315.4) are typically observed.

-

Fragmentation: In tandem MS (MS/MS), a characteristic neutral loss of isobutylene (-56 Da) or the entire Boc group (-100 Da) from the precursor ion is a diagnostic feature of Boc-protected peptides.[9]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed structural information.[10][11]

-

¹H NMR: The spectrum will show characteristic signals for the two valine residues and the Boc protecting group. Key signals include the tert-butyl protons of the Boc group (a singlet around 1.4 ppm), the α-protons of the two valine residues, the β-protons, and the γ-protons (doublets for the methyl groups).

-

¹³C NMR: The spectrum will confirm the presence of all 15 carbon atoms, including the carbonyl carbons of the peptide bond and the carboxylic acid, the quaternary carbon of the Boc group, and the distinct carbons of the two valine side chains.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule.[12][13]

-

Characteristic Absorption Bands:

-

O-H Stretch: A broad band in the range of 2500-3300 cm⁻¹ is characteristic of the carboxylic acid O-H group.[12]

-

N-H Stretch: A band around 3300-3500 cm⁻¹ corresponds to the N-H stretch of the amide bond.[14]

-

C-H Stretch: Absorptions between 2850-2960 cm⁻¹ are due to the alkyl C-H bonds.[14]

-

C=O Stretch: Strong, sharp absorptions are expected around 1700-1725 cm⁻¹ (carboxylic acid) and 1650-1680 cm⁻¹ (amide I band).[12]

-

Applications in Research

Boc-Val-Val-OH is a valuable reagent in several areas of scientific research:

-

Peptide Synthesis: It serves as a dipeptide building block in both solid-phase and solution-phase peptide synthesis, simplifying the introduction of a Val-Val sequence into a growing peptide chain.[1]

-

Drug Development: The Val-Val motif is present in various bioactive peptides. Boc-Val-Val-OH can be a key intermediate in the synthesis of peptide-based drugs, including enzyme inhibitors and targeted therapies.[1]

-

Biotechnology: It is used in the production of biologically active peptides for research, including the development of therapeutic proteins.[1]

Storage and Stability

Proper handling and storage are critical to maintain the integrity of Boc-Val-Val-OH.

-

Storage Conditions: The compound should be stored in airtight containers in a cool (0-8 °C), dry, and dark place to prevent degradation.[1]

-

Stability: Boc-Val-Val-OH is stable under neutral and basic conditions. However, it is labile to acidic conditions, which will cleave the Boc protecting group.[7] The primary degradation pathway involves the acid-catalyzed removal of the Boc group, generating the free dipeptide, isobutene, and carbon dioxide.[7]

References

- 1. chemimpex.com [chemimpex.com]

- 2. benchchem.com [benchchem.com]

- 3. file.medchemexpress.com [file.medchemexpress.com]

- 4. benchchem.com [benchchem.com]

- 5. pubs.rsc.org [pubs.rsc.org]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. BOC-VAL-VAL-OH(69209-73-0) 1H NMR spectrum [chemicalbook.com]

- 11. spectrabase.com [spectrabase.com]

- 12. IR Spectrum and Characteristic Absorption Bands – Organic Chemistry: Fundamental Principles, Mechanisms, Synthesis and Applications [open.maricopa.edu]

- 13. Infrared Spectroscopy [www2.chemistry.msu.edu]

- 14. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide to the Synthesis of Boc-L-valyl-L-valine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of Boc-L-valyl-L-valine, a dipeptide derivative crucial in peptide chemistry and drug development. The document details the synthetic pathways, reaction mechanisms, experimental protocols, and quantitative data associated with its preparation.

Introduction

N-tert-butoxycarbonyl-L-valyl-L-valine (Boc-L-Val-L-Val) is a protected dipeptide composed of two L-valine residues. The N-terminus is protected by a tert-butoxycarbonyl (Boc) group, a widely used protecting group in peptide synthesis due to its stability under various conditions and its facile removal under mild acidic conditions.[1] This dipeptide serves as a key building block in the synthesis of more complex peptides and peptidomimetics, which are of significant interest in pharmaceutical research for their potential therapeutic applications. The synthesis of Boc-L-valyl-L-valine can be achieved through both solution-phase and solid-phase peptide synthesis methodologies, with the choice of method depending on the desired scale and application.

Synthesis Pathways

The synthesis of Boc-L-valyl-L-valine involves the formation of a peptide bond between the carboxyl group of Boc-L-valine and the amino group of a C-terminally protected L-valine, typically an ester derivative such as L-valine methyl ester (L-Val-OMe). The general synthetic strategy is outlined below.

Starting Material: Boc-L-valine Synthesis

The primary starting material, Boc-L-valine, is synthesized by the reaction of L-valine with di-tert-butyl dicarbonate ((Boc)₂O) or N-tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base.[2][3][4] This reaction proceeds via nucleophilic attack of the amino group of L-valine on the carbonyl carbon of the Boc-anhydride.[5]

Solution-Phase Synthesis

In solution-phase synthesis, the coupling of Boc-L-valine with L-valine methyl ester hydrochloride is carried out in an appropriate organic solvent using a coupling agent. Common coupling agents include carbodiimides such as N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC), often in the presence of an additive like 1-hydroxybenzotriazole (HOBt) to suppress racemization and improve efficiency.[6][7] Other efficient coupling reagents include uronium/aminium salts like HBTU and HATU.[8] Following the coupling reaction, the protected dipeptide ester (Boc-L-Val-L-Val-OMe) is isolated and purified. If the free acid form (Boc-L-Val-L-Val-OH) is desired, the methyl ester is subsequently hydrolyzed under basic conditions.

Solid-Phase Peptide Synthesis (SPPS)

For solid-phase synthesis, the C-terminal L-valine is first attached to a solid support (resin), such as Merrifield or Wang resin.[9] The synthesis then proceeds in a stepwise manner involving the following cycle:

-

Deprotection: Removal of the N-terminal protecting group (e.g., Fmoc or Boc) of the resin-bound amino acid. For Boc-SPPS, this is typically achieved with trifluoroacetic acid (TFA).[10]

-

Neutralization: Neutralization of the resulting ammonium salt with a base like diisopropylethylamine (DIEA).[10]

-

Coupling: Addition of the next N-protected amino acid (Boc-L-valine) along with a coupling agent.

-

Washing: Thorough washing of the resin to remove excess reagents and byproducts.

This cycle is repeated to elongate the peptide chain. Finally, the dipeptide is cleaved from the resin to yield the desired product.

Reaction Mechanism

The formation of the peptide bond is facilitated by a coupling agent that activates the carboxyl group of Boc-L-valine, making it susceptible to nucleophilic attack by the amino group of L-valine methyl ester.

Mechanism of DCC/HOBt Mediated Coupling

The mechanism involving DCC and HOBt is a well-established method for peptide bond formation.[9]

-

Activation of Carboxylic Acid: The carboxylic acid of Boc-L-valine reacts with DCC to form a highly reactive O-acylisourea intermediate.

-

Formation of HOBt Active Ester: The O-acylisourea intermediate can then react with HOBt to form a benzotriazolyl active ester. This step is crucial as it minimizes the risk of racemization and the formation of the N-acylurea byproduct.

-

Peptide Bond Formation: The amino group of L-valine methyl ester attacks the carbonyl carbon of the HOBt active ester, leading to the formation of the peptide bond and the release of HOBt.

Quantitative Data

The following tables summarize key quantitative data related to the synthesis of Boc-L-valyl-L-valine and its precursors.

Table 1: Physicochemical and Spectroscopic Data of Boc-L-valine

| Parameter | Value | Reference(s) |

| Molecular Formula | C₁₀H₁₉NO₄ | [11] |

| Molecular Weight | 217.26 g/mol | [11] |

| Melting Point | 77-80 °C | [12] |

| Optical Rotation [α]²⁰_D | -6.2 ± 0.5° (c = 1% in acetic acid) | [12] |

| Purity | ≥99.0% | [12] |

| ¹H NMR (CDCl₃, δ ppm) | 0.9-1.1 (m, 6H), 1.45 (s, 9H), 2.2 (m, 1H), 4.2-4.4 (m, 1H), 5.0-5.2 (br d, 1H), 9.8-10.2 (br s, 1H) | Predicted based on similar structures |

| ¹³C NMR (CDCl₃, δ ppm) | 17.0, 19.0, 28.3, 31.5, 60.0, 80.0, 156.0, 176.0 | Predicted based on similar structures |

Table 2: Comparison of Coupling Reagents for Boc-L-valine

| Coupling Reagent | Typical Yield (%) | Racemization Level | Notes | Reference(s) |

| DCC/HOBt | 85-95% | Low | Byproduct (DCU) is insoluble and easily removed by filtration. | Adapted from[6] |

| HBTU/DIEA | >95% | Low | Fast reaction times. | [8] |

| HATU/DIEA | >98% | Very Low | Highly efficient, especially for sterically hindered amino acids like valine. | [8] |

Table 3: Characterization Data for Boc-L-valyl-L-valine Methyl Ester

| Parameter | Value | Reference(s) |

| Molecular Formula | C₁₆H₃₀N₂O₅ | Calculated |

| Molecular Weight | 330.42 g/mol | Calculated |

| ¹H NMR (CDCl₃, δ ppm) | 0.8-1.0 (m, 12H), 1.45 (s, 9H), 2.1-2.3 (m, 2H), 3.73 (s, 3H), 4.1-4.2 (m, 1H), 4.4-4.5 (m, 1H), 5.1-5.2 (br d, 1H), 6.7-6.8 (br d, 1H) | Predicted based on similar dipeptides |

| ¹³C NMR (CDCl₃, δ ppm) | 17.5, 18.0, 19.0, 19.5, 28.3, 31.0, 31.5, 52.0, 58.0, 60.5, 80.0, 156.0, 172.0, 172.5 | Predicted based on similar dipeptides |

| Mass Spec (ESI-MS) m/z | 331.2 [M+H]⁺, 353.2 [M+Na]⁺ | Predicted |

Experimental Protocols

Solution-Phase Synthesis of Boc-L-valyl-L-valine Methyl Ester

Materials:

-

Boc-L-valine

-

L-valine methyl ester hydrochloride

-

N,N'-Dicyclohexylcarbodiimide (DCC)

-

1-Hydroxybenzotriazole (HOBt)

-

N,N-Diisopropylethylamine (DIEA)

-

Dichloromethane (DCM), anhydrous

-

Ethyl acetate (EtOAc)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

1 M aqueous hydrochloric acid (HCl)

-

Brine (saturated aqueous NaCl)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a solution of Boc-L-valine (1.0 eq) and HOBt (1.1 eq) in anhydrous DCM at 0 °C, add a solution of DCC (1.1 eq) in DCM.

-

Stir the mixture at 0 °C for 30 minutes.

-

In a separate flask, dissolve L-valine methyl ester hydrochloride (1.0 eq) in DCM and add DIEA (1.1 eq).

-

Add the solution from step 3 to the reaction mixture from step 2.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Filter the reaction mixture to remove the precipitated dicyclohexylurea (DCU) and wash the solid with DCM.

-

Combine the filtrate and washes, and wash successively with 1 M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to afford the pure Boc-L-valyl-L-valine methyl ester.

Solid-Phase Synthesis of Boc-L-valyl-L-valine

Materials:

-

Fmoc-L-Val-Wang resin

-

Boc-L-valine

-

2-(1H-Benzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate (HBTU)

-

N,N-Diisopropylethylamine (DIEA)

-

20% Piperidine in N,N-dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

N,N-Dimethylformamide (DMF)

-

Trifluoroacetic acid (TFA)

-

Triisopropylsilane (TIS)

-

Water

Procedure:

-

Swell the Fmoc-L-Val-Wang resin in DMF in a reaction vessel for 30 minutes.

-

Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, then drain and repeat for 20 minutes. Wash the resin thoroughly with DMF and DCM.

-

Coupling: In a separate vial, dissolve Boc-L-valine (3.0 eq), HBTU (3.0 eq), and DIEA (6.0 eq) in DMF. Add this solution to the resin and agitate for 2 hours.

-

Washing: Wash the resin with DMF and DCM and dry under vacuum.

-

Cleavage: Treat the resin with a cleavage cocktail of TFA/TIS/H₂O (95:2.5:2.5) for 2 hours.

-

Filter the resin and collect the filtrate.

-

Precipitate the crude peptide by adding cold diethyl ether to the filtrate.

-

Centrifuge and decant the ether. Wash the peptide pellet with cold ether.

-

Dry the crude Boc-L-valyl-L-valine under vacuum. Purify by preparative HPLC if necessary.

Mandatory Visualizations

References

- 1. peptide.com [peptide.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. prepchem.com [prepchem.com]

- 5. peptide.com [peptide.com]

- 6. N-Boc-L-valine(13734-41-3) 1H NMR spectrum [chemicalbook.com]

- 7. mdpi.com [mdpi.com]

- 8. N-(tert-Butoxycarbonyl)- L -valine methyl ester 98 58561-04-9 [sigmaaldrich.com]

- 9. benchchem.com [benchchem.com]

- 10. hmdb.ca [hmdb.ca]

- 11. benchchem.com [benchchem.com]

- 12. L-Valine, 2TBDMS derivative [webbook.nist.gov]

An In-depth Technical Guide to (tert-Butoxycarbonyl)-L-valyl-L-valine: Structure, Stereochemistry, and Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the dipeptide (tert-Butoxycarbonyl)-L-valyl-L-valine, commonly referred to as Boc-L-Val-L-Val-OH. The document details its chemical structure, stereochemistry, physicochemical properties, and a representative synthesis protocol. This guide is intended to be a valuable resource for professionals in the fields of peptide chemistry, drug discovery, and development.

Chemical Structure and Stereochemistry

This compound is a dipeptide derivative where the N-terminus of L-valine is protected by a tert-butoxycarbonyl (Boc) group, and the C-terminus is a free carboxylic acid. The two L-valine residues are linked by a peptide bond.

Stereochemistry: The designation "L-valyl-L-valine" indicates that both constituent amino acid residues possess an S-configuration at their respective α-carbons. This stereochemical arrangement is crucial for its biological activity and recognition in chiral environments. The tert-butoxycarbonyl protecting group is achiral.

Molecular Structure Visualization:

Caption: Molecular structure of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of Boc-L-Val-L-Val-OH is presented in the table below for easy reference.

| Property | Value | Reference |

| CAS Number | 69209-73-0 | [1] |

| Molecular Formula | C₁₅H₂₈N₂O₅ | [2][3] |

| Molecular Weight | 316.39 g/mol | [2][4] |

| Appearance | White to off-white powder | [4] |

| Storage | Store at -20°C for long-term stability. | [3] |

Synthesis and Purification

The synthesis of this compound is typically achieved through a peptide coupling reaction between N-Boc-L-valine and an esterified L-valine, followed by deprotection of the ester group.

General Synthesis Workflow

A logical workflow for the synthesis of Boc-L-Val-L-Val-OH is depicted below. This involves the activation of the carboxylic acid of Boc-L-valine, coupling with L-valine methyl ester, and subsequent saponification to yield the final product.

Caption: General workflow for the solution-phase synthesis of Boc-L-Val-L-Val-OH.

Detailed Experimental Protocol (Representative)

This protocol describes a solution-phase approach for the synthesis of Boc-L-Val-L-Val-OH.

Materials:

-

N-Boc-L-valine

-

L-valine methyl ester hydrochloride

-

N,N'-Dicyclohexylcarbodiimide (DCC)

-

1-Hydroxybenzotriazole (HOBt)

-

N-Methylmorpholine (NMM) or Diisopropylethylamine (DIPEA)

-

Dichloromethane (DCM)

-

Tetrahydrofuran (THF)

-

Lithium hydroxide (LiOH)

-

Methanol (MeOH)

-

Water

-

Ethyl acetate (EtOAc)

-

Saturated sodium bicarbonate solution

-

1 M Hydrochloric acid (HCl)

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Coupling Reaction:

-

Dissolve N-Boc-L-valine (1.0 eq) and HOBt (1.1 eq) in anhydrous DCM.

-

Cool the solution to 0 °C in an ice bath.

-

Add DCC (1.1 eq) to the solution and stir for 30 minutes at 0 °C.

-

In a separate flask, suspend L-valine methyl ester hydrochloride (1.0 eq) in DCM and add NMM (1.1 eq) to neutralize.

-

Add the neutralized L-valine methyl ester solution to the activated Boc-L-valine solution.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

-

Work-up and Purification of the Dipeptide Ester:

-

Filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct.

-

Wash the filtrate with 1 M HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude Boc-L-Val-L-Val-OMe.

-

Purify the crude product by flash column chromatography on silica gel if necessary.

-

-

Saponification:

-

Dissolve the purified Boc-L-Val-L-Val-OMe in a mixture of THF and water.

-

Cool the solution to 0 °C and add LiOH (1.5 eq).

-

Stir the mixture at room temperature and monitor the reaction by TLC until the starting material is consumed.

-

Acidify the reaction mixture to pH 2-3 with 1 M HCl.

-

Extract the product with ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the final product, Boc-L-Val-L-Val-OH.

-

Spectroscopic Characterization

4.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The spectrum is expected to show characteristic signals for the Boc group (a singlet around 1.4 ppm), the α-protons of the two valine residues (multiplets between 4.0 and 4.5 ppm), the β-protons of the valine residues (multiplets around 2.0-2.3 ppm), and the γ-protons (doublets around 0.9-1.0 ppm). The amide proton (NH) is expected to appear as a doublet between 6.0 and 7.0 ppm.

-

¹³C NMR: The spectrum should display signals for the carbonyl carbons of the Boc group and the peptide bond (around 155-175 ppm), the α-carbons (around 58-62 ppm), the β-carbons (around 30-32 ppm), and the γ-carbons (around 18-20 ppm). The quaternary carbon and the methyl carbons of the Boc group will also be present.

4.2. Infrared (IR) Spectroscopy

The IR spectrum is expected to exhibit the following characteristic absorption bands:

| Functional Group | Wavenumber (cm⁻¹) |

| N-H Stretch (amide) | 3300-3500 |

| C-H Stretch (aliphatic) | 2850-3000 |

| C=O Stretch (urethane and amide) | 1630-1750 |

| N-H Bend (amide) | 1510-1570 |

| C-O Stretch (carboxylic acid) | 1200-1300 |

| O-H Stretch (carboxylic acid) | 2500-3300 (broad) |

4.3. Mass Spectrometry (MS)

The mass spectrum of Boc-L-Val-L-Val-OH is expected to show the molecular ion peak [M+H]⁺ at m/z 317.2, corresponding to its molecular weight of 316.39. Other adducts such as [M+Na]⁺ may also be observed.

Applications in Research and Drug Development

This compound serves as a key building block in the synthesis of more complex peptides and peptidomimetics. The Boc protecting group allows for controlled, stepwise elongation of the peptide chain. The valine-valine motif is found in various biologically active peptides and can influence properties such as hydrophobicity and enzymatic stability. This dipeptide is therefore a valuable tool for:

-

Peptide Synthesis: As a fundamental component for the solid-phase and solution-phase synthesis of peptides.

-

Drug Discovery: In the development of novel therapeutic peptides and peptidomimetics.

-

Biochemical Probes: For the synthesis of probes to study enzyme-substrate interactions.

Conclusion

This technical guide has provided a detailed overview of the structure, stereochemistry, physicochemical properties, and synthesis of this compound. While some experimental data such as melting point and specific spectroscopic traces require empirical determination, the information presented herein serves as a robust foundation for researchers and scientists working with this important dipeptide. The methodologies and data compiled are intended to facilitate its effective use in peptide synthesis and broader drug development applications.

References

- 1. benchchem.com [benchchem.com]

- 2. BOC-L-Valine (BOC-L-VAL-OH) BP EP USP CAS 13734-41-3 Manufacturers and Suppliers - Price - Fengchen [fengchengroup.com]

- 3. benchchem.com [benchchem.com]

- 4. Boc-L-Valine, 5 g, CAS No. 13734-41-3 | tert-Butyl / Boc | Amino acids, protected | Amino Acid Derivatives | Amino Acids and Amino Acid Derivatives | Organic & Bioorganic Chemicals | Chemicals | Carl ROTH - International [carlroth.com]

An In-depth Technical Guide to the Solubility and Stability of Boc-Val-Val in Common Laboratory Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of N-tert-butoxycarbonyl-L-valyl-L-valine (Boc-Val-Val), a protected dipeptide commonly used as a building block in peptide synthesis. A thorough understanding of its physicochemical properties is essential for its effective handling, storage, and application in the synthesis of more complex peptides. Due to the limited availability of direct experimental data for Boc-Val-Val, this guide combines predictive analysis based on its constituent amino acids with established experimental protocols for peptides.

Physicochemical Properties and Solubility Profile

Boc-Val-Val is a dipeptide composed of two valine residues, with the N-terminus protected by a tert-butoxycarbonyl (Boc) group. This structure, with its two bulky, nonpolar isobutyl side chains and the hydrophobic Boc group, renders the molecule significantly nonpolar. This hydrophobicity is a primary determinant of its solubility characteristics.

Predictive Solubility Analysis:

The solubility of Boc-Val-Val is expected to be low in aqueous solutions and higher in organic solvents. The presence of the peptide bond introduces hydrogen bonding capabilities, but the dominant hydrophobic character of the valine side chains and the Boc group dictates its overall solubility. Peptides with a high proportion of hydrophobic residues are often only sparingly soluble in aqueous solutions and may require organic solvents for effective dissolution.[1]

Quantitative Solubility Data (Predictive)

| Solvent | Chemical Class | Predicted Solubility | Rationale and Remarks |

| Water | Protic, Polar | Very Low to Insoluble | The high hydrophobicity of the two valine side chains and the Boc group limits solubility. |

| Methanol (MeOH) | Protic, Polar | Moderately Soluble | Can engage in hydrogen bonding, but the hydrophobic character of the peptide may limit high solubility. |

| Ethanol (EtOH) | Protic, Polar | Moderately Soluble | Similar to methanol, but slightly less polar. |

| Dimethylformamide (DMF) | Aprotic, Polar | Highly Soluble | An excellent solvent for peptide synthesis, known to dissolve many protected amino acids and peptides.[2] |

| Dimethyl Sulfoxide (DMSO) | Aprotic, Polar | Highly Soluble | A strong polar aprotic solvent capable of dissolving many hydrophobic peptides. Gentle heating or sonication may be required.[3] |

| Dichloromethane (DCM) | Aprotic, Nonpolar | Soluble | A common solvent in peptide synthesis, particularly for less polar compounds.[2] |

| Acetonitrile (ACN) | Aprotic, Polar | Soluble | Often used in reversed-phase HPLC for peptides. |

| Chloroform (CHCl₃) | Aprotic, Nonpolar | Soluble | Similar to DCM in its ability to dissolve nonpolar compounds.[4] |

| Ethyl Acetate (EtOAc) | Aprotic, Moderately Polar | Moderately Soluble | May be a suitable solvent, but solubility could be limited. |

| Hexanes/Heptane | Aprotic, Nonpolar | Insoluble | The peptide is too polar to dissolve in these highly nonpolar aliphatic hydrocarbon solvents. |

Stability Profile

The stability of Boc-Val-Val is primarily influenced by the lability of the Boc protecting group and the integrity of the peptide bond.

-

pH Stability :

-

Acidic Conditions : The Boc group is highly susceptible to cleavage under acidic conditions (e.g., in the presence of trifluoroacetic acid, TFA, or strong mineral acids). This is the primary degradation pathway and is intentionally utilized for deprotection during peptide synthesis.[5]

-

Neutral and Basic Conditions : Boc-Val-Val is generally stable under neutral and basic conditions. The peptide bond is also stable under these conditions at ambient temperature.[5]

-

-

Thermal Stability : The Boc protecting group can be thermally labile. Elevated temperatures, especially in the presence of acid, can accelerate the cleavage of the Boc group.[6]

-

Storage :

-

Solid Form : As a lyophilized powder, Boc-Val-Val should be stored in a cool, dry, and dark place, preferably at -20°C, to ensure long-term stability.

-

In Solution : For solutions, it is recommended to prepare them fresh. If storage is necessary, solutions in anhydrous aprotic solvents like DMF or DMSO can be stored at -20°C or -80°C for short periods. Repeated freeze-thaw cycles should be avoided.

-

Experimental Protocols

3.1. Protocol for Determining Solubility (Isothermal Shake-Flask Method)

This method is a reliable technique for determining the saturation solubility of a solid compound in a liquid solvent.[7]

Objective : To determine the quantitative solubility of Boc-Val-Val in various laboratory solvents at a constant temperature.

Materials :

-

Boc-Val-Val powder

-

Selected solvents (e.g., DMF, DMSO, Methanol, Water)

-

Vials with screw caps

-

Thermostatic shaker

-

Analytical balance

-

Syringe filters (0.22 µm)

-

HPLC system with UV detector or a UV-Vis spectrophotometer

Procedure :

-

Sample Preparation : Add an excess amount of Boc-Val-Val to a vial containing a known volume of the selected solvent. The presence of undissolved solid is crucial to ensure saturation.

-

Equilibration : Tightly cap the vial and place it in a thermostatic shaker at a constant temperature (e.g., 25°C) for 24-48 hours to allow the solution to reach equilibrium.

-

Phase Separation : After equilibration, allow the vial to stand undisturbed to let the excess solid settle.

-

Sample Withdrawal and Filtration : Carefully withdraw a known volume of the supernatant and immediately filter it through a syringe filter to remove all undissolved particles.

-

Quantification :

-

Prepare a series of standard solutions of Boc-Val-Val of known concentrations in the same solvent.

-

Generate a calibration curve by analyzing the standards using a suitable analytical method (e.g., HPLC with UV detection).

-

Dilute the filtered saturated solution with a known factor to bring its concentration within the range of the calibration curve.

-

Analyze the diluted sample and determine its concentration from the calibration curve.

-

-

Calculation : Calculate the original solubility in mg/mL or mol/L, accounting for the dilution factor.

3.2. Protocol for Assessing Stability (Stability-Indicating HPLC Method)

A stability-indicating HPLC method can separate the intact Boc-Val-Val from its potential degradation products, allowing for a quantitative assessment of its stability under various conditions.[6]

Objective : To evaluate the stability of Boc-Val-Val under stress conditions (e.g., acidic, basic, oxidative, thermal, and photolytic).

Materials :

-

Boc-Val-Val

-

Stressing agents (e.g., HCl, NaOH, H₂O₂)

-

HPLC-grade solvents (e.g., acetonitrile, water, TFA)

-

HPLC system with a UV or DAD detector and a C18 column

-

pH meter

-

Oven and photostability chamber

Procedure :

-

Preparation of Stock Solution : Prepare a stock solution of Boc-Val-Val in a suitable solvent (e.g., acetonitrile/water mixture).

-

Forced Degradation Studies :

-

Acid Hydrolysis : Mix the stock solution with an equal volume of 0.1 M HCl and incubate at a specific temperature (e.g., 60°C). Take samples at various time points, neutralize, and dilute for analysis.

-

Base Hydrolysis : Mix the stock solution with an equal volume of 0.1 M NaOH and incubate. Take samples, neutralize, and dilute for analysis.

-

Oxidative Degradation : Treat the stock solution with a solution of hydrogen peroxide (e.g., 3%) at room temperature. Take samples at different intervals for analysis.

-

Thermal Degradation : Expose a solid sample of Boc-Val-Val to dry heat in an oven (e.g., 80°C). Also, heat the stock solution. Analyze samples over time.

-

Photostability : Expose the solid and solution samples to light according to ICH Q1B guidelines. Keep control samples protected from light.

-

-

HPLC Analysis :

-

Develop an HPLC method that separates the parent Boc-Val-Val peak from all degradation product peaks. A typical starting point would be a gradient elution on a C18 column with a mobile phase of water and acetonitrile, both containing 0.1% TFA, with UV detection at around 210-220 nm.

-

Inject the samples from the forced degradation studies.

-

-

Data Analysis :

-

Calculate the percentage of Boc-Val-Val remaining at each time point under each stress condition.

-

Determine the degradation rate and identify the primary degradation pathways.

-

Visualizations

The following diagrams illustrate the experimental workflows for determining the solubility and stability of Boc-Val-Val.

Caption: Workflow for Isothermal Shake-Flask Solubility Determination.

Caption: Workflow for Stability-Indicating HPLC Assay.

References

Spectroscopic and Methodological Profile of (tert-Butoxycarbonyl)-L-valyl-L-valine

An In-depth Technical Guide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the protected dipeptide, (tert-Butoxycarbonyl)-L-valyl-L-valine (Boc-Val-Val-OH). The information presented herein is intended for researchers, scientists, and professionals in the field of drug development and peptide chemistry. This document details the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with the experimental protocols for their acquisition.

Core Spectroscopic Data

The spectroscopic data for this compound is crucial for its identification, characterization, and quality control in synthetic and analytical applications. The following tables summarize the key data obtained from ¹H NMR, ¹³C NMR, IR, and MS analyses.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Assignment |

| Data not available in search results |

Note: While specific ¹H NMR data for the free acid was not explicitly found, a spectrum for the closely related N-Boc-L-valyl-L-valine methyl ester is available and can serve as a reference. In DMSO-d6, the amide protons appear around 7.97 ppm and 6.69 ppm, the alpha-protons are observed around 4.18 ppm and 3.86 ppm, and the Boc group protons are typically found around 1.4 ppm.

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| Data not available in search results |

Infrared (IR) Spectroscopy

Table 3: IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Functional Group Assignment |

| Data not available in search results |

Note: Expected characteristic peaks would include C=O stretching for the carbamate and carboxylic acid, N-H stretching, and C-H stretching.

Mass Spectrometry (MS)

Table 4: Mass Spectrometry Data for this compound

| m/z | Ion Type |

| Data not available in search results |

Note: A characteristic fragmentation pattern for Boc-protected peptides is the neutral loss of isobutylene (56 Da) or tert-butanol (74 Da) from the precursor ion.

Experimental Protocols

Detailed methodologies are essential for the replication and verification of spectroscopic data. The following protocols are based on established procedures for the analysis of protected peptides.

Synthesis of this compound

A common method for the synthesis of Boc-protected dipeptides is through solution-phase peptide coupling.

-

Activation of Boc-L-valine: Dissolve Boc-L-valine (1 equivalent) and a coupling agent such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or N,N'-Dicyclohexylcarbodiimide (DCC) (1.1 equivalents) in an appropriate anhydrous solvent like dichloromethane (DCM) or dimethylformamide (DMF). The reaction is typically carried out at 0°C.

-

Coupling Reaction: To the activated Boc-L-valine, add L-valine methyl ester hydrochloride (1 equivalent) and a base such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) (1.1 equivalents) to neutralize the hydrochloride. The reaction mixture is stirred at 0°C for a few hours and then at room temperature overnight.

-

Work-up: After the reaction is complete, the mixture is filtered to remove any precipitated urea byproduct. The filtrate is then washed successively with dilute acid (e.g., 1N HCl), saturated sodium bicarbonate solution, and brine. The organic layer is dried over anhydrous sodium sulfate and the solvent is removed under reduced pressure.

-

Saponification: The resulting Boc-L-valyl-L-valine methyl ester is dissolved in a mixture of methanol and water, and a solution of lithium hydroxide or sodium hydroxide (1.1 equivalents) is added. The reaction is stirred at room temperature until the ester is completely hydrolyzed.

-

Purification: The reaction mixture is acidified with a dilute acid (e.g., 1N HCl) and the product is extracted with an organic solvent such as ethyl acetate. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and the solvent is evaporated to yield the crude product, which can be further purified by crystallization or chromatography.

NMR Spectroscopy

-

Sample Preparation: Approximately 5-10 mg of this compound is dissolved in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube.[1]

-

Data Acquisition: ¹H and ¹³C NMR spectra are acquired on a 400 MHz or higher field NMR spectrometer. For ¹H NMR, standard parameters are used, and for ¹³C NMR, a proton-decoupled pulse sequence is employed.

-

Data Processing: The acquired Free Induction Decay (FID) is processed with a Fourier transform, followed by phase and baseline correction. The chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., tetramethylsilane).[1]

Infrared (IR) Spectroscopy

-

Sample Preparation: A small amount of the solid sample is mixed with potassium bromide (KBr) and pressed into a thin pellet. Alternatively, the spectrum can be recorded using an Attenuated Total Reflectance (ATR) accessory.

-

Data Acquisition: The IR spectrum is recorded over the range of 4000-400 cm⁻¹ using a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Processing: The resulting spectrum is baseline corrected and the absorption peaks are identified and assigned to their corresponding functional group vibrations.

Mass Spectrometry

-

Sample Preparation: The sample is dissolved in a suitable solvent, typically a mixture of water and acetonitrile with 0.1% formic acid, to a concentration of approximately 1 mg/mL. This stock solution is further diluted for analysis.[2]

-

Data Acquisition: The mass spectrum is acquired using a mass spectrometer equipped with an electrospray ionization (ESI) source in positive ion mode. The analysis can be performed by direct infusion or coupled with liquid chromatography (LC-MS).[2]

-

Data Analysis: The mass-to-charge ratio (m/z) of the molecular ion ([M+H]⁺, [M+Na]⁺) is determined. Tandem mass spectrometry (MS/MS) can be performed to obtain fragmentation data, which aids in structural elucidation.[2]

Visualized Experimental Workflow

The following diagram illustrates a generalized workflow for the spectroscopic characterization of this compound.

Caption: Workflow for the synthesis and spectroscopic characterization of Boc-Val-Val-OH.

References

An In-depth Technical Guide on the Biological Activity of Boc-L-valyl-L-valine Dipeptide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known and potential biological activities of the N-tert-butyloxycarbonyl (Boc) protected dipeptide, Boc-L-valyl-L-valine. While direct experimental data on this specific dipeptide is limited in publicly available literature, this document extrapolates its potential activities based on studies of structurally similar Boc-protected dipeptides and the known roles of its constituent components. This guide covers its synthesis, probable antimicrobial properties, and postulated interactions with cellular pathways. Detailed experimental protocols for the synthesis and analysis of such dipeptides are provided, alongside structured data tables and signaling pathway diagrams to facilitate further research and development.

Introduction

L-valine is an essential branched-chain amino acid (BCAA) integral to numerous physiological processes, including muscle metabolism and tissue repair. In pharmaceutical research, valine and its derivatives are utilized in the development of novel therapeutics, including antibacterial, antiviral, and anticancer agents[]. Dipeptides, composed of two amino acids, are of significant interest as they can exhibit unique biological activities not observed in their individual amino acid components.

The N-tert-butyloxycarbonyl (Boc) protecting group is a cornerstone in peptide synthesis, preventing unwanted side reactions at the N-terminus[2][3]. Beyond its role in synthesis, the Boc group can modulate the biological profile of a peptide. Its hydrophobic nature increases the overall lipophilicity of the molecule, which may enhance its ability to permeate biological membranes[4]. This modification can confer or alter biological activities, and studies have demonstrated that Boc-protection can introduce antibacterial properties to dipeptides[4].

This guide focuses on the dipeptide Boc-L-valyl-L-valine, exploring its potential as a bioactive agent.

Synthesis of Boc-L-valyl-L-valine

The synthesis of Boc-L-valyl-L-valine is typically achieved through standard peptide coupling techniques, most commonly Solid-Phase Peptide Synthesis (SPPS) using a Boc/Bzl protection strategy[5]. This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin support.

General Synthesis Workflow

The synthesis involves the coupling of Boc-L-valine to a resin-bound L-valine. The process can be summarized in the following key steps: resin preparation, deprotection of the resin-bound amino acid, coupling of the second Boc-protected amino acid, and finally, cleavage of the dipeptide from the resin.

Caption: General workflow for the solid-phase synthesis of Boc-L-valyl-L-valine.

Potential Biological Activity: Antimicrobial Properties

Quantitative Data from Analogous Boc-Protected Dipeptides

The following tables summarize the antimicrobial activities of various Boc-protected dipeptides against a range of bacterial and fungal strains. This data serves as a valuable reference for predicting the potential efficacy of Boc-L-valyl-L-valine.

Table 1: Minimum Inhibitory Concentration (MIC) of Boc-Protected Dipeptides

| Dipeptide | Test Organism | Gram Stain | MIC₉₀ (µg/mL) | Reference |

| Boc-Phe-Trp-OMe | Escherichia coli | Negative | 230 - 400 | [7] |

| Staphylococcus aureus | Positive | 230 - 400 | [7] | |

| Boc-Trp-Trp-OMe | Escherichia coli | Negative | 230 - 400 | [7] |

| Staphylococcus aureus | Positive | 230 - 400 | [7] |

Table 2: Zone of Inhibition of Boc-Protected Dipeptides (at 1000 ppm)

| Dipeptide | Test Organism | Gram Stain | Zone of Inhibition (mm) | Reference |

| Boc-PhePro-OMe | Escherichia coli | Negative | 8 | [6] |

| Salmonella typhimurium | Negative | 10 | [6] | |

| Aspergillus fumigatus | N/A (Fungus) | 11 | [6] | |

| Boc-PheTyr-OMe | Pencillium chrysogenum | N/A (Fungus) | 8 | [6] |

Postulated Interactions with Cellular Pathways

Based on the activities of related compounds and the general biological roles of its components, Boc-L-valyl-L-valine may interact with several cellular pathways. It is important to note that the following descriptions are hypothetical and require experimental validation.

Antimicrobial Mechanism of Action

The primary mode of action for many antimicrobial peptides involves the disruption of the bacterial cell membrane. The amphipathic nature of Boc-L-valyl-L-valine, with its hydrophobic Boc group and valine side chains, likely facilitates its insertion into the lipid bilayer of bacterial membranes. This insertion could lead to pore formation, increased membrane permeability, leakage of intracellular contents, and ultimately, cell death.

Caption: Hypothetical mechanism of antimicrobial action for Boc-L-valyl-L-valine.

Potential Effects on Apoptosis and the Proteasome

Excess L-valine supplementation has been shown to induce apoptosis in certain cell types by increasing the expression of caspases 3 and 9[8]. While it is unclear if a dipeptide containing valine would have the same effect, it is a potential area of investigation. Furthermore, some amino acid mixtures have been found to inhibit proteasome activity, leading to the activation of autophagy and apoptosis in cancer cells[9]. Given that proteasome inhibitors often contain dipeptide structures, it is plausible that Boc-L-valyl-L-valine could exhibit some level of proteasome inhibition.

Caption: Potential pro-apoptotic signaling pathways affected by Boc-L-valyl-L-valine.

Detailed Experimental Protocols

Protocol for Solid-Phase Synthesis of Boc-L-valyl-L-valine

This protocol outlines a manual Boc-SPPS cycle for the synthesis of Boc-L-valyl-L-valine on a Merrifield resin.

Materials:

-

Merrifield resin pre-loaded with L-valine

-

Boc-L-valine

-

Dichloromethane (DCM)

-

Trifluoroacetic acid (TFA)

-

N,N-Diisopropylethylamine (DIEA)

-

N,N'-Dicyclohexylcarbodiimide (DCC)

-

1-Hydroxybenzotriazole (HOBt)

-

Dimethylformamide (DMF)

-

Isopropanol

Procedure:

-

Resin Swelling: Swell the L-valine-loaded resin in DCM in a reaction vessel for 30 minutes.

-

Boc Deprotection:

-

Drain the DCM.

-

Add a solution of 50% TFA in DCM to the resin and agitate for 2 minutes.

-

Drain the solution.

-

Add a fresh solution of 50% TFA in DCM and agitate for 30 minutes.

-

Drain the TFA solution and wash the resin with DCM (3x), isopropanol (2x), and DMF (3x).

-

-

Neutralization:

-

Add a solution of 10% DIEA in DMF to the resin and agitate for 2 minutes.

-

Drain and repeat the neutralization step.

-

Wash the resin with DMF (3x).

-

-

Coupling of Boc-L-valine:

-

In a separate vessel, dissolve Boc-L-valine (3 equivalents relative to resin loading), DCC (3 eq.), and HOBt (3 eq.) in DMF.

-

Add the activated Boc-L-valine solution to the resin.

-

Agitate the reaction mixture for 2-4 hours.

-

Monitor the coupling reaction using the Kaiser test. A negative result (yellow beads) indicates a complete reaction.

-

-

Washing: Drain the coupling solution and wash the resin sequentially with DMF (3x) and DCM (3x).

-

Cleavage from Resin:

-

Dry the peptide-resin under vacuum.

-

Treat the resin with anhydrous hydrogen fluoride (HF) with a scavenger such as anisole at 0°C for 1-2 hours. (Caution: HF is extremely hazardous and requires specialized equipment and safety precautions).

-

Evaporate the HF under vacuum.

-

-

Peptide Precipitation and Purification:

-

Wash the resin with cold diethyl ether to precipitate the crude dipeptide.

-

Collect the precipitate by filtration.

-

Purify the crude Boc-L-valyl-L-valine using reverse-phase high-performance liquid chromatography (RP-HPLC).

-

-

Characterization: Confirm the identity and purity of the final product by mass spectrometry and NMR.

Protocol for Antimicrobial Susceptibility Testing (Broth Microdilution)

This protocol is for determining the Minimum Inhibitory Concentration (MIC) of Boc-L-valyl-L-valine.

Materials:

-

Boc-L-valyl-L-valine

-

Bacterial strains (e.g., E. coli, S. aureus)

-

Mueller-Hinton Broth (MHB)

-

96-well microtiter plates

-

Spectrophotometer

Procedure:

-

Preparation of Inoculum: Culture the bacterial strain overnight in MHB. Dilute the culture to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

-

Preparation of Dipeptide Stock Solution: Dissolve Boc-L-valyl-L-valine in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 10 mg/mL).

-

Serial Dilutions: Perform a two-fold serial dilution of the dipeptide stock solution in MHB across the wells of a 96-well plate.

-

Inoculation: Add the diluted bacterial inoculum to each well. Include a positive control (bacteria in broth without dipeptide) and a negative control (broth only).

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

Determination of MIC: The MIC is the lowest concentration of the dipeptide that completely inhibits visible growth of the bacteria, as determined by visual inspection or by measuring the optical density at 600 nm.

Conclusion

Boc-L-valyl-L-valine is a readily synthesizable dipeptide with strong potential for biological activity, particularly as an antimicrobial agent. While direct experimental evidence is currently lacking, the known effects of the Boc protecting group on peptide lipophilicity and the antimicrobial properties of other Boc-protected hydrophobic dipeptides provide a solid foundation for future research. The experimental protocols detailed in this guide offer a starting point for the synthesis, purification, and biological evaluation of this promising compound. Further investigation into its specific mechanism of action and its effects on cellular pathways such as apoptosis and proteasome activity is warranted to fully elucidate its therapeutic potential.

References

- 2. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]

- 3. peptide.com [peptide.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. Synthesis, Characterization and Antimicrobial activity of protected dipeptides and their deprotected analogs – Oriental Journal of Chemistry [orientjchem.org]

- 7. Boc-Protected Phenylalanine and Tryptophan-Based Dipeptides: A Broad Spectrum Anti-Bacterial Agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. l-valine supplementation disturbs vital molecular pathways and induces apoptosis in mouse testes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Boc-L-Valine | C10H19NO4 | CID 83693 - PubChem [pubchem.ncbi.nlm.nih.gov]

The Architectural Influence of (tert-Butoxycarbonyl)-L-valyl-L-valine on Peptide Secondary Structure: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The deliberate control of peptide secondary structure is a cornerstone of rational drug design and biomaterial engineering. The incorporation of specific dipeptide motifs can serve as a powerful tool to bias the conformational landscape of a peptide, thereby influencing its biological activity, stability, and aggregation propensity. This technical guide provides an in-depth analysis of the role of (tert-Butoxycarbonyl)-L-valyl-L-valine (Boc-Val-Val) in directing peptide secondary structure. Through a comprehensive review of crystallographic and spectroscopic data, this document elucidates the intrinsic conformational preferences of the Boc-Val-Val moiety and its significant impact on the formation of β-sheet and turn structures. Detailed experimental protocols for the characterization of these structural features are provided, alongside a discussion of the implications for the design of novel peptide-based therapeutics and biomaterials.

Introduction

The function of a peptide is intrinsically linked to its three-dimensional structure. The ability to predict and control the folding of a peptide into specific secondary structural elements, such as α-helices, β-sheets, and turns, is a primary objective in peptidomimetic and drug discovery research. The tert-butoxycarbonyl (Boc) protecting group, commonly utilized in peptide synthesis, can also exert a significant influence on the conformational properties of the N-terminal amino acid and adjacent residues. The dipeptide Boc-L-valyl-L-valine, with its sterically demanding isopropyl side chains, presents a particularly interesting case for the induction of defined secondary structures. This guide explores the structural role of Boc-Val-Val, providing a technical resource for its application in peptide design.

Physicochemical Properties of (tert-Butoxycarbonyl)-L-valine

The foundational component of the dipeptide, Boc-L-valine, possesses specific physicochemical properties that contribute to the overall behavior of the Boc-Val-Val motif.

| Property | Value | Reference |

| Molecular Formula | C₁₀H₁₉NO₄ | [1][2][3] |

| Molecular Weight | 217.26 g/mol | [1][3] |

| Appearance | White to off-white crystalline powder | [3] |

| Melting Point | 77-81 °C | [4] |

| Solubility | Freely soluble in ethanol, ether, chloroform, DMF, DMSO, and Methanol; slightly soluble in water. | [3] |

| Optical Rotation [α]20/D | -6.2 to -6.7 deg (c=1, AcOH) | [4] |

The Role of Boc-Val-Val in Promoting β-Sheet Structures

Recent crystallographic evidence has demonstrated that the Boc-Val-Val-OMe dipeptide has a strong propensity to self-assemble into a parallel β-sheet arrangement. This structural preference is a direct consequence of intermolecular hydrogen bonding between the amide backbone of adjacent dipeptide molecules.

The formation of this well-defined secondary structure is not limited to the solid state. Fourier-transform infrared (FT-IR) spectroscopy and powder X-ray diffraction (PXRD) studies have confirmed that the β-sheet structure is also present in solution. This intrinsic tendency of Boc-Val-Val to promote β-sheet formation makes it a valuable building block for designing peptides that are intended to adopt this conformation. For instance, in the context of Alzheimer's disease research, the Aβ(39-40) fragment, which is Val-Val, is crucial for aggregation, and the Boc-Val-Val-OMe model provides insight into the initial steps of β-sheet formation in amyloidogenesis.[5]

Conformational Analysis of Boc-Val Containing Peptides: The Propensity for Turns

While the Boc-Val-Val motif itself strongly favors β-sheet formation, the inclusion of a single Boc-Val unit at the N-terminus of a peptide chain has been shown to induce turn-like conformations, particularly β-turns and 3(10)-helices. The bulky tert-butoxycarbonyl group and the sterically hindered valine side chain restrict the available conformational space of the peptide backbone, favoring folded structures.

Crystallographic studies of various peptides commencing with a Boc-Val residue have provided quantitative data on the dihedral angles (φ and ψ) that characterize these turn structures.

| Peptide | Residue | φ (°) | ψ (°) | Secondary Structure | Reference |

| Boc-L-Val-ΔPhe-ΔPhe-L-Val-OCH₃ | Val1 | -54.8 | 130.5 | Type II β-turn | [6] |

| ΔPhe2 | 65.8 | 12.8 | [6] | ||

| ΔPhe3 | 79.4 | 3.9 | Type I' β-turn | [6] | |

| Boc-L-Val-ΔPhe-ΔPhe-L-Ile-OCH₃ | Val1 | -56.0 | -38.0 | 3(10)-helix | [7] |

| ΔPhe2 | -53.8 | 23.6 | [7] | ||

| ΔPhe3 | -82.9 | -10.6 | [7] | ||

| Boc-L-Val-ΔPhe-L-Val-OCH₃ (Molecule A) | Val1 | -130 | 153 | Extended | [8] |

| ΔPhe2 | 62 | 33 | [8] | ||

| Val3 | -75 | 152 | [8] | ||

| Boc-L-Val-ΔPhe-L-Ile-OCH₃ | Val1 | -127 | -44 | S-shaped Conformation | [9] |

| ΔPhe2 | 67 | 37 | [9] | ||

| Ile3 | -82 | [9] |

This data illustrates that while a single Boc-Val unit can induce turns, the subsequent peptide sequence plays a crucial role in defining the precise nature of the secondary structure. The presence of dehydrophenylalanine (ΔPhe) residues in these examples further contributes to the turn-forming propensity.

Experimental Protocols for Secondary Structure Determination

The elucidation of the secondary structure of peptides containing the Boc-Val-Val motif requires a combination of spectroscopic and crystallographic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the three-dimensional structure of peptides in solution.[10][11]

Objective: To determine the solution conformation of a Boc-Val-Val containing peptide.

Methodology:

-

Sample Preparation: Dissolve 1-5 mg of the peptide in 0.5 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or a mixture). The choice of solvent can influence the observed conformation.[12] Add a small amount of a reference standard (e.g., TMS).

-

1D ¹H NMR: Acquire a one-dimensional proton NMR spectrum to assess the purity of the sample and to observe the chemical shifts of the amide protons. Well-dispersed amide proton signals are often indicative of a stable, folded structure.[13]

-

2D NMR Experiments:

-

TOCSY (Total Correlation Spectroscopy): To assign all proton resonances within each amino acid residue.

-

NOESY (Nuclear Overhauser Effect Spectroscopy): To identify through-space proximities between protons. The presence of specific NOEs, such as between the αH of one residue and the NH of a neighboring or distant residue, provides crucial distance restraints for structure calculation.[14]

-

-

Data Analysis:

-

Measure the ³J(HN,Hα) coupling constants. Values around 8-10 Hz are characteristic of β-sheet structures, while values around 4-6 Hz are indicative of α-helical or turn conformations.[14]

-

Analyze the temperature dependence of the amide proton chemical shifts. Amide protons involved in intramolecular hydrogen bonds will exhibit a smaller change in chemical shift with temperature.[15]

-

Use the NOE-derived distance restraints and dihedral angle constraints from coupling constants to calculate a family of solution structures using molecular dynamics and simulated annealing protocols.

-

Circular Dichroism (CD) Spectroscopy

CD spectroscopy is a rapid and sensitive technique for assessing the overall secondary structure content of a peptide in solution.[16][17]

Objective: To determine the percentage of α-helix, β-sheet, and random coil in a Boc-Val-Val containing peptide.

Methodology:

-

Sample Preparation: Prepare a solution of the peptide in a suitable buffer (e.g., phosphate buffer) at a concentration of 0.1-1 mg/mL. The buffer should not have a high absorbance in the far-UV region.[18]

-

Instrument Setup: Use a calibrated CD spectrometer. Purge the instrument with nitrogen gas.

-

Data Acquisition: Record the CD spectrum from approximately 190 to 260 nm in a quartz cuvette with a path length of 0.1 or 1 mm.[18]

-

Data Analysis:

-

The shape of the CD spectrum is characteristic of the secondary structure. A strong negative band around 218 nm is indicative of a β-sheet structure.

-

Deconvolute the experimental spectrum using algorithms such as K2D or CONTIN to estimate the percentage of each secondary structure element.

-

X-ray Crystallography

X-ray crystallography provides a high-resolution, static picture of the peptide's conformation in the solid state.

Objective: To determine the precise three-dimensional structure of a Boc-Val-Val containing peptide.

Methodology:

-

Crystallization: Grow single crystals of the peptide by slow evaporation of a saturated solution. A variety of solvents and solvent mixtures (e.g., methanol/water, methanol/dimethyl sulfoxide) should be screened.[6][9]

-

Data Collection: Mount a suitable crystal on a goniometer and expose it to a monochromatic X-ray beam. Collect the diffraction data.

-

Structure Solution and Refinement: Process the diffraction data to determine the unit cell parameters and space group. Solve the phase problem using direct methods or molecular replacement. Refine the atomic coordinates and thermal parameters to obtain the final crystal structure.[19][20]

-

Data Analysis: Analyze the refined structure to determine the backbone torsion angles (φ and ψ) for each residue, identify intramolecular and intermolecular hydrogen bonds, and characterize the overall secondary structure.

Visualization of Workflows and Logical Relationships

Experimental Workflow for Secondary Structure Determination

Caption: Workflow for the experimental determination of peptide secondary structure.

Influence of Boc-Val-Val on Peptide Aggregation Pathway

Caption: Logical pathway of Boc-Val-Val influencing peptide aggregation.

Conclusion

The this compound dipeptide is a potent inducer of β-sheet secondary structure in peptides. This inherent conformational preference, driven by intermolecular hydrogen bonding, makes it a valuable tool for the design of peptides with predictable and stable β-sheet content. While a single N-terminal Boc-Val residue can favor turn conformations, the contiguous Boc-Val-Val motif robustly promotes β-sheet formation. The strategic incorporation of Boc-Val-Val can therefore be employed to control peptide self-assembly, enhance stability, and modulate biological activity. The experimental protocols outlined in this guide provide a framework for researchers to characterize the structural consequences of incorporating this influential dipeptide into their peptide sequences. A thorough understanding of the structural role of Boc-Val-Val will undoubtedly facilitate the development of novel peptide-based therapeutics and advanced biomaterials.

References

- 1. Boc-L-Valine | C10H19NO4 | CID 83693 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. CAS 13734-41-3: Boc-L-valine | CymitQuimica [cymitquimica.com]

- 3. benchchem.com [benchchem.com]

- 4. N-(tert-Butoxycarbonyl)-L-valine | 13734-41-3 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 5. Boc-Val-Val-OMe (Aβ39–40) and Boc-Ile-Ala-OMe (Aβ41–42) crystallize in a parallel β-sheet arrangement but generate a different morphology - CrystEngComm (RSC Publishing) [pubs.rsc.org]

- 6. Design of peptides using alpha,beta-dehydro-residues: synthesis, crystal structure and molecular conformation of Boc-L-Val-delta Phe-delta Phe-L-Val-OCH3 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Design of peptides with alpha,beta-dehydro-residues: synthesis, and crystal and molecular structure of a 3(10)-helical tetrapeptide Boc-L-Val-deltaPhe-deltaPhe-L-Ile-OCH3 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Design of peptides: synthesis, crystal structure and molecular conformation of N-Boc-L-Val-delta Phe-L-Val-OC H3 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Design of peptides: synthesis, crystal structure and molecular conformation of N-Boc-L-Val-delta Phe-L-Ile-OCH3 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. youtube.com [youtube.com]

- 11. NMR Spectroscopy of Peptides and Proteins | Springer Nature Experiments [experiments.springernature.com]

- 12. Solvation of the Boc–Val–Phe–nPr peptide characterized by VCD spectroscopy and DFT calculations - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. ias.ac.in [ias.ac.in]

- 16. Circular dichroism of peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. CD-Based Peptide Secondary Structure Analysis - Creative Proteomics [creative-proteomics.com]

- 18. A comprehensive guide for secondary structure and tertiary structure determination in peptides and proteins by circular dichroism spectrometer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. X-Ray Crystallographic Studies Of Designed Peptides And Protected Omega Amino Acids : Structure, Conformation, Aggregation And Aromatic Interactions [etd.iisc.ac.in]

- 20. X-ray Crystallographic Structure of α-Helical Peptide Stabilized by Hydrocarbon Stapling at i,i + 1 Positions [mdpi.com]

An In-depth Technical Guide to (tert-Butoxycarbonyl)-L-valyl-L-valine

For Researchers, Scientists, and Drug Development Professionals

Introduction

(tert-Butoxycarbonyl)-L-valyl-L-valine, commonly abbreviated as Boc-Val-Val-OH, is a protected dipeptide that serves as a crucial building block in peptide synthesis. The presence of the tert-butoxycarbonyl (Boc) protecting group on the N-terminus of the valyl-valine sequence allows for the controlled and sequential addition of amino acids to a growing peptide chain. This guide provides a comprehensive overview of its nomenclature, chemical properties, synthesis, and applications in research and drug development.

Nomenclature and Chemical Identity

The systematic name for this compound is (2S)-2-[[(2S)-2-(tert-butoxycarbonylamino)-3-methylbutanoyl]amino]-3-methylbutanoic acid. It is also widely known by several other names and abbreviations.

| Identifier | Value |

| CAS Number | 69209-73-0[1] |

| Molecular Formula | C15H28N2O5[1] |

| Molecular Weight | 316.39 g/mol |

| Synonyms | Boc-Val-Val-OH, N-(tert-Butoxycarbonyl)-L-valyl-L-valine |

| Appearance | White to off-white powder[1] |

Physicochemical and Spectroscopic Data

While specific experimental data for Boc-Val-Val-OH is not extensively published, the following tables summarize typical properties based on available information and data for the precursor, N-(tert-Butoxycarbonyl)-L-valine (Boc-L-Valine).

Physicochemical Properties

| Property | Value |

| Melting Point | Not available |

| Optical Rotation | Not available |

| Solubility | Soluble in organic solvents such as Dimethylformamide (DMF) and Dichloromethane (DCM). Limited solubility in water. |

| Storage Conditions | 0-8 °C[1] |

Spectroscopic Data Summary for the Precursor, N-(tert-Butoxycarbonyl)-L-valine (Boc-L-Valine)

| Spectroscopy | Key Features |

| ¹H NMR | Characteristic signals for the Boc group (singlet, ~1.45 ppm), the α-proton of valine, and the isopropyl methyl protons.[2] |

| ¹³C NMR | Resonances corresponding to the carbonyl carbons, the quaternary carbon of the Boc group, and the carbons of the valine side chain. |

| Mass Spectrometry | The molecular ion peak is observed, along with characteristic fragmentation patterns including the loss of the Boc group or parts of it.[3] |

| Infrared (IR) | Characteristic absorption bands for N-H stretching, C=O stretching (from both the carbamate and carboxylic acid), and C-H stretching. |

Experimental Protocols

Synthesis of this compound

The synthesis of Boc-Val-Val-OH is typically achieved through a peptide coupling reaction between N-Boc-L-valine and the methyl ester of L-valine, followed by saponification of the resulting dipeptide ester.

Logical Workflow for the Synthesis of Boc-L-valyl-L-valine

Caption: Synthesis of Boc-L-valyl-L-valine workflow.

Step 1: Peptide Coupling

-

Materials:

-

N-Boc-L-valine

-

L-valine methyl ester hydrochloride

-

Coupling agent (e.g., Dicyclohexylcarbodiimide (DCC) and Hydroxybenzotriazole (HOBt), or a uronium-based reagent like HATU)

-

Base (e.g., N-methylmorpholine (NMM) or Diisopropylethylamine (DIEA))

-

Anhydrous solvent (e.g., Dichloromethane (DCM) or Dimethylformamide (DMF))

-

-

Procedure:

-

Dissolve N-Boc-L-valine and HOBt (if using DCC) in anhydrous DCM or DMF.

-

In a separate flask, suspend L-valine methyl ester hydrochloride in the same solvent and neutralize with one equivalent of NMM or DIEA.

-

Add the neutralized L-valine methyl ester solution to the N-Boc-L-valine solution.

-

Cool the mixture to 0 °C in an ice bath.

-

Add the coupling agent (e.g., DCC or HATU) portion-wise while stirring.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, filter off any precipitated by-products (e.g., dicyclohexylurea if DCC is used).

-

Wash the organic layer sequentially with dilute acid (e.g., 1N HCl), saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude Boc-L-valyl-L-valine methyl ester.

-

Step 2: Saponification

-

Materials:

-

Crude Boc-L-valyl-L-valine methyl ester

-

Sodium hydroxide (NaOH) solution (e.g., 1N)

-

Methanol or Tetrahydrofuran (THF)

-

Hydrochloric acid (HCl) solution (e.g., 1N)

-

Ethyl acetate

-

-

Procedure:

-

Dissolve the crude dipeptide ester in a mixture of methanol or THF and water.

-

Add a stoichiometric amount of 1N NaOH solution and stir at room temperature.

-

Monitor the hydrolysis of the ester by TLC.

-

Once the reaction is complete, remove the organic solvent under reduced pressure.

-

Cool the remaining aqueous solution in an ice bath and acidify to pH 2-3 with 1N HCl.

-

Extract the product with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude Boc-Val-Val-OH.

-

Purification

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel.

Applications in Research and Drug Development

This compound is a key intermediate in the synthesis of a wide range of peptides and peptidomimetics. Its applications include:

-

Solid-Phase Peptide Synthesis (SPPS): As a dipeptide building block, it can be incorporated into a growing peptide chain on a solid support.

-

Drug Discovery: It is used in the synthesis of peptide-based drug candidates, including enzyme inhibitors and receptor ligands. The valine-valine motif can be important for specific molecular recognition and biological activity.

-

Biotechnology: Boc-Val-Val-OH is utilized in the production of biologically active peptides for various research applications.[1]

Workflow for Incorporation of Boc-Val-Val-OH in Solid-Phase Peptide Synthesis

Caption: Boc-Val-Val-OH in Solid-Phase Peptide Synthesis.

Signaling Pathways

While this compound itself is a synthetic building block and not directly involved in cellular signaling, the peptides synthesized using this dipeptide can be designed to modulate various signaling pathways. For instance, a peptide containing a Val-Val sequence might be an inhibitor of a specific protease or an antagonist for a cell surface receptor, thereby interrupting a signaling cascade implicated in a disease state. The specific pathway targeted depends on the full sequence and structure of the final peptide.

Conclusion

This compound is a valuable and versatile dipeptide for the synthesis of complex peptides. Its well-defined structure and the reliable chemistry of the Boc protecting group make it an essential tool for researchers in peptide chemistry, drug discovery, and biotechnology. A thorough understanding of its properties and reaction conditions is crucial for its successful application in the development of novel therapeutics and research reagents.

References

An In-depth Technical Guide to the Physicochemical Properties of Boc-Val-Val Dipeptide

For Researchers, Scientists, and Drug Development Professionals